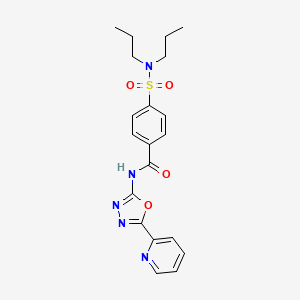

![molecular formula C10H10N2O2 B2757316 Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 1244029-51-3](/img/structure/B2757316.png)

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with a complex heterocyclic structure. It belongs to the class of imidazo[1,2-a]pyridines, which exhibit diverse biological activities. These compounds have drawn attention due to their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and even anticancer agents .

Synthesis Analysis

A straightforward and effective method for synthesizing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves a multicomponent condensation reaction. Specifically, 2-aminopyridines react with arylglyoxals and Meldrum’s acid to yield these compounds. This approach simplifies the synthetic process and improves overall yields compared to previous methods. The traditional method, which involves condensation of substituted 2-aminopyridines with α-halo ketones followed by carboxymethylation, suffers from low overall yields due to its multistage nature .

Molecular Structure Analysis

The molecular structure of Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate consists of an imidazo[1,2-a]pyridine core fused with an acetic acid moiety. The imidazo ring system provides rigidity and contributes to the compound’s biological activity. The presence of the methyl group enhances lipophilicity and influences interactions with biological targets .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Reactivity

- Methyl substituted imidazo[1,2-a]pyridine-3-acetic acids have been synthesized, displaying a range of activities including anti-inflammatory and analgesic properties (Abignente et al., 1986).

- A novel method for preparing (2-aminopyridin-4-yl)methanol, a related compound, showcases the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Lifshits et al., 2015).

Catalysis and Chemical Transformations

- Vanadyl acetylacetonate has been used to catalyze the methylenation of imidazo[1,2-a]pyridines, demonstrating their potential in complex chemical transformations (Kaswan et al., 2016).

- Imidazo[1,2-a]pyridines were involved in palladium-phosphine complex-promoted regioselective direct C-3 arylation, showing their utility in fine-tuning organic molecules (Choy et al., 2015).

Pharmaceutical Research

- Compounds with an imidazo[1,2-a]pyridine-2-yl)phenyl acetate moiety, similar in structure to Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, have been identified as potential activators for the glucagon-like peptide 1 receptor, indicating their relevance in diabetes treatment (Gong et al., 2011).

Development of Novel Compounds

- New derivatives of imidazo[1,2-a]pyridines have been synthesized and evaluated for antibacterial activity, showcasing the potential of these compounds in the development of new antimicrobial agents (Budumuru et al., 2018).

Mechanism of Action

properties

IUPAC Name |

methyl 2-imidazo[1,2-a]pyridin-3-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMNFOZLNGOOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C2N1C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)

![6-{Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2757243.png)

![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2757247.png)

![6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2757248.png)

![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)

![2-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2757250.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2757255.png)